molecular formula C7H6ClN3O B11909902 (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol

(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol

Cat. No.: B11909902
M. Wt: 183.59 g/mol
InChI Key: UOVMLBHFUADOBM-UHFFFAOYSA-N
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Description

(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring The presence of a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine core makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Cyclization to Form Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate is then reacted with a suitable formamide or amidine to form the pyrazolo[1,5-a]pyrimidine core.

    Hydroxymethylation: Finally, the hydroxymethyl group is introduced at the 2-position via a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrazole ring, using reagents such as lithium aluminum hydride.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under microwave irradiation.

Major Products

    Oxidation: (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)formaldehyde or (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carboxylic acid.

    Reduction: Reduced derivatives of the pyrazole ring.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical applications.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorine atom and hydroxymethyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine-2-methanol: Lacks the chlorine atom at the 5-position.

    5-Bromopyrazolo[1,5-a]pyrimidin-2-yl)methanol: Contains a bromine atom instead of chlorine.

    (5-Methylpyrazolo[1,5-a]pyrimidin-2-yl)methanol: Contains a methyl group instead of chlorine.

Uniqueness

(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can be exploited for specific applications in research and industry.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

(5-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol

InChI

InChI=1S/C7H6ClN3O/c8-6-1-2-11-7(9-6)3-5(4-12)10-11/h1-3,12H,4H2

InChI Key

UOVMLBHFUADOBM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)CO)N=C1Cl

Origin of Product

United States

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